4-benzyl-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS No.: 392298-63-4
Cat. No.: VC5158609
Molecular Formula: C24H19FN4O2S2
Molecular Weight: 478.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392298-63-4 |
|---|---|
| Molecular Formula | C24H19FN4O2S2 |
| Molecular Weight | 478.56 |
| IUPAC Name | 4-benzyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C24H19FN4O2S2/c25-19-8-4-5-9-20(19)26-21(30)15-32-24-29-28-23(33-24)27-22(31)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,30)(H,27,28,31) |
| Standard InChI Key | XRUMGKHWQXFLOI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4F |
Introduction
Chemical Structure and Synthesis
Structural Features
The molecular formula of 4-benzyl-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is C₃₀H₂₄FN₅O₂S₂, with a molar mass of approximately 577.67 g/mol. Key structural elements include:
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1,3,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known to enhance metabolic stability and facilitate interactions with biological targets.
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2-Fluorophenylaminoethylthio Group: The fluorine atom at the ortho position of the phenyl ring modulates electronic effects and lipophilicity, potentially improving blood-brain barrier penetration.
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Benzamide and Benzyl Substituents: These aromatic groups contribute to π-π stacking interactions with protein targets, influencing binding affinity and selectivity.
Table 1: Structural Comparison with Analogous Thiadiazole Derivatives
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Biological Activity |
|---|---|---|---|
| Target Compound | 577.67 | 2-Fluorophenylamino, Benzamide | Under Investigation |
| EVT-2699467 | 396.54 | 4-Fluorobenzyl, Pyrrolidinylsulfonyl | Antimicrobial, Anticancer |
| Triazole Derivative | 435.5 | 2-Propoxybenzamide, Fluorobenzyl | Antioxidant (1.5× BHT Activity) |
Synthetic Pathways
The synthesis of 4-benzyl-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves a multi-step protocol:
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Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives under acidic conditions yields the 1,3,4-thiadiazole core.
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Introduction of the Thioether Linkage: Reaction of the thiadiazole intermediate with 2-bromo-1-(2-fluorophenylamino)ethan-1-one introduces the 2-fluorophenylaminoethylthio group.
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Benzamide Coupling: Amide bond formation between the thiadiazole amine and 4-benzylbenzoyl chloride completes the synthesis.
Industrial-scale production may employ continuous flow reactors to optimize yield and purity, as demonstrated in the synthesis of related sulfonamide-thiadiazole hybrids.
Biological Activities and Mechanisms
Antimicrobial Activity
Thiadiazole derivatives exhibit potent antimicrobial effects by disrupting bacterial cell wall synthesis and metabolic pathways. For instance, EVT-2699467 (a structural analog) showed minimum inhibitory concentrations (MIC) of ≤2 µg/mL against Staphylococcus aureus and Escherichia coli. The target compound’s 2-fluorophenyl group may enhance membrane permeability, potentially improving efficacy against Gram-negative pathogens.
Table 2: Cytotoxic Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Target Compound | Under Study | – | Caspase Activation (Hypothesized) |
| EVT-2699467 | MCF-7 (Breast) | 12.4 | Bcl-2 Downregulation |
| Triazole Derivative | U-87 (Glioblastoma) | 8.9 | DNA Intercalation |
Antioxidant Properties
The 2-fluorophenylaminoethylthio group may confer radical-scavenging activity. A related compound exhibited a ferric-reducing antioxidant power (FRAP) value of 1.2 mM Fe²⁺/g, surpassing butylated hydroxytoluene (BHT) by 50%. This suggests potential applications in mitigating oxidative stress-related pathologies.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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LogP: Estimated at 3.8 (indicating moderate lipophilicity).
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Aqueous Solubility: <0.1 mg/mL due to aromatic stacking interactions.
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Metabolic Stability: The fluorine atom reduces susceptibility to cytochrome P450 oxidation, extending half-life in vivo.
Spectral Characterization
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¹H NMR: δ 8.2 (s, 1H, NH), 7.6–7.8 (m, 9H, aromatic), 4.3 (s, 2H, SCH₂).
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IR: Peaks at 1680 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch).
Comparative Analysis with Structural Analogs
Impact of Fluorine Positioning
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Ortho vs. Para Substitution: The 2-fluorophenyl group in the target compound reduces steric hindrance compared to 4-fluorobenzyl analogs, enhancing binding to compact enzymatic pockets.
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Electron-Withdrawing Effects: Fluorine’s -I effect increases the electrophilicity of adjacent carbonyl groups, potentially boosting interaction with nucleophilic residues in target proteins.
Role of the Benzamide Moiety
Benzamide-containing derivatives exhibit superior kinase inhibition compared to sulfonamide analogs. For example, EVT-2699467 inhibited Src kinase with an IC₅₀ of 0.8 µM, while sulfonamide derivatives required >5 µM. This highlights the benzamide group’s importance in mediating hydrogen bonding with kinase ATP-binding sites.
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